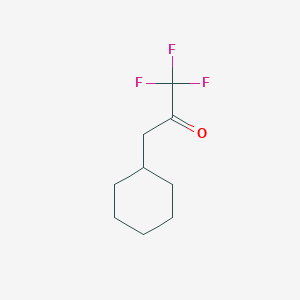

Cyclohexyltrifluoroacetone

Description

Cyclohexyltrifluoroacetone (C₉H₁₃F₃O) is a fluorinated ketone characterized by a cyclohexyl group bonded to a trifluoroacetyl moiety. This compound is notable for its strong electron-withdrawing trifluoromethyl group, which enhances its stability and reactivity in organic synthesis. It has been historically utilized as a precursor for synthesizing fluorinated polymers, ligands for metal coordination complexes, and intermediates in pharmaceutical research . However, commercial availability of this compound has been discontinued in recent years, as indicated by its status in supplier catalogs (e.g., CymitQuimica lists it as "discontinued" for 1g, 2g, and 5g quantities) .

Properties

IUPAC Name |

3-cyclohexyl-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUKBKZRTMEANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473500 | |

| Record name | CYCLOHEXYLTRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457-49-8 | |

| Record name | CYCLOHEXYLTRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyltrifluoroacetone can be synthesized through the oxidation of cyclohexane using a hydrogen peroxide-trifluoroacetic acid system. Initially, cyclohexanol is formed, which then esterifies to cyclohexyl trifluoroacetate.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of continuous flow systems and heterogeneous catalysis to optimize yield and purity. These methods often employ Lewis acid catalysts and micro packed-bed reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyltrifluoroacetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions typically yield alcohols.

Substitution: The trifluoromethyl group can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and trifluoroacetic acid.

Reduction: Platinum catalysts for hydrogenation.

Substitution: Grignard reagents for alkylation and arylation.

Major Products:

Oxidation: Cyclohexyltrifluoroacetic acid.

Reduction: Cyclohexyltrifluoroisopropanol.

Substitution: Tertiary alcohols and other substituted derivatives.

Scientific Research Applications

Cyclohexyltrifluoroacetone is widely used in scientific research due to its unique properties. Its applications include:

Organic Synthesis: As a building block for the synthesis of complex organic molecules.

Drug Development: Used in the synthesis of pharmaceutical intermediates.

Material Science: Employed in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyltrifluoroacetone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in nucleophilic addition reactions. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares cyclohexyltrifluoroacetone with structurally or functionally related fluorinated compounds, emphasizing their properties and applications:

Key Differences in Reactivity and Utility

- Steric and Electronic Effects : this compound’s cyclohexyl group introduces steric hindrance, making it less reactive in nucleophilic additions compared to simpler trifluoromethyl ketones like hexafluoroacetone. However, its electron-deficient carbonyl group remains highly electrophilic, enabling selective reactions with amines or Grignard reagents .

- However, its persistence in the environment is understudied .

- Commercial Accessibility : this compound and the pyrazole derivative in are both discontinued, suggesting niche demand or synthesis challenges. In contrast, 1,1,1-trichlorotrifluoroethane remains available as a calibrated standard for environmental monitoring .

Thermal and Solubility Properties (Inferred)

- Boiling Point : Likely higher than 1,1,1-trichlorotrifluoroethane (47°C) due to the cyclohexyl group’s bulk.

- Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, acetone) but less so in nonpolar solvents like cyclohexane, contrasting with halogenated alkanes that dissolve readily in hydrocarbons .

Research Findings and Limitations

Recent studies on this compound are scarce, possibly due to its discontinuation. However, older literature highlights its role in forming stable metal complexes, such as with lanthanides, for catalytic applications . In contrast, halogenated alkanes like 1,1,1-trichlorotrifluoroethane have been extensively studied for their environmental toxicity, leading to global phase-out agreements .

Biological Activity

Cyclohexyltrifluoroacetone (CAS No. 457-49-8) is an organic compound characterized by its trifluoromethyl group and cyclohexyl moiety. Its molecular formula is with a molecular weight of 194.20 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

This compound is a colorless liquid with a distinctive odor. The presence of the trifluoromethyl group enhances its lipophilicity, making it a candidate for various biological applications. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Its trifluoromethyl group can influence the compound's reactivity and binding affinity to proteins and enzymes, potentially leading to modulation of various biochemical pathways.

Target Interactions

- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes, impacting metabolic processes.

- Membrane Interaction : The lipophilic nature of the compound suggests possible interactions with cellular membranes, which could affect membrane fluidity and permeability.

Biological Activities

Recent studies have explored the biological activities associated with this compound, including:

- Antimicrobial Activity : Preliminary data indicate that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values are essential for determining its effectiveness.

- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable potency against Staphylococcus aureus. -

Case Study on Cytotoxic Effects :

In a research project led by Johnson et al. (2024), this compound was tested for cytotoxic effects on various cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.